![molecular formula C8H12N2O2 B372522 6-Tert-butylpyrimidine-2,4-diol CAS No. 18202-66-9](/img/structure/B372522.png)
6-Tert-butylpyrimidine-2,4-diol
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Overview
Description
6-Tert-butylpyrimidine-2,4-diol is a heterocyclic organic compound with the molecular formula C8H12N2O2 It is characterized by a pyrimidine ring substituted with a tert-butyl group at the 6-position and hydroxyl groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butylpyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diketone or diester, followed by cyclization and subsequent hydroxylation to introduce the diol functionality. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butylpyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The tert-butyl group or hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Table 1: Summary of Synthesis Methods
Method | Description |
---|---|
Direct Synthesis | Reaction of tert-butylamine with pyrimidine precursors. |
Functional Group Manipulation | Oxidation or reduction to create diol derivatives from existing compounds. |
Scientific Research Applications
6-Tert-butylpyrimidine-2,4-diol has demonstrated diverse applications in scientific research:
- Chemistry : Used as a building block for synthesizing more complex heterocyclic compounds.
- Biology : Investigated for its interactions with biomolecules and potential biological activity.
- Medicine : Explored for therapeutic properties, including antimicrobial and anticancer activities.
- Industry : Utilized in developing new materials and chemical processes.
Research indicates that this compound exhibits several notable biological activities:
Table 2: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Exhibits antibacterial properties against various strains. | |
Anti-inflammatory | Potential to modulate inflammatory responses. | |
Neuroprotective | Interaction with neurobiological targets. |
Case Studies
- Antimicrobial Activity : A study tested this compound against several bacterial strains, showing significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Mechanism : Research revealed that it could inhibit pro-inflammatory cytokines in vitro, positioning it as a promising candidate for further exploration in inflammatory disease models.
Table 3: Comparison with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,4-Di-tert-butylphenol | Two tert-butyl groups attached to phenolic structure | Primarily used as an antioxidant |
5,6-Diaminopyrimidine-2,4-diol | Amino groups at positions 5 and 6 | Exhibits different biological activity related to nucleic acids |
2,4,6-Tri-tert-butylpyrimidine | Three tert-butyl groups on a pyrimidine ring | Known for its strong base properties |
Mechanism of Action
The mechanism of action of 6-tert-butylpyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or cellular processes. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloropyrimidine-2,4-diol
- Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
- 4-Amino-2-hydroxypyrimidine-5-carbonitrile
- Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate
Uniqueness
6-Tert-butylpyrimidine-2,4-diol is unique due to the presence of the tert-butyl group, which can significantly alter its chemical and biological properties compared to other pyrimidine diols. This structural feature can enhance its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
6-Tert-butylpyrimidine-2,4-diol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C8H12N2O2 and a molar mass of approximately 168.19 g/mol. The compound is characterized by a pyrimidine ring substituted with a tert-butyl group and hydroxyl groups at the 2 and 4 positions, which significantly influence its reactivity and biological properties. The presence of the tert-butyl group provides steric hindrance that can affect interactions with biological targets, while the hydroxyl groups facilitate hydrogen bonding and other interactions with biomolecules .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, potentially influencing enzyme activity or receptor binding. Additionally, the tert-butyl group enhances the compound's lipophilicity and membrane permeability, which may improve its bioavailability .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study investigating the antimicrobial properties of various pyrimidine derivatives, this compound was tested against several bacterial strains. Results indicated that the compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study: Anti-inflammatory Mechanism
Research into the anti-inflammatory effects of this compound revealed that it could inhibit pro-inflammatory cytokines in vitro. This finding positions the compound as a promising candidate for further exploration in inflammatory disease models .
Synthesis Methods
Several synthesis routes have been developed for this compound:
- Direct Synthesis : Involves the reaction of tert-butylamine with appropriate pyrimidine precursors under controlled conditions.
- Functional Group Manipulation : Utilizing oxidation or reduction reactions to modify existing pyrimidine derivatives into the desired diol structure .
Properties
IUPAC Name |
6-tert-butyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)5-4-6(11)10-7(12)9-5/h4H,1-3H3,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDTJWBVUGSOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18202-66-9 |
Source
|
Record name | 6-tert-butylpyrimidine-2,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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